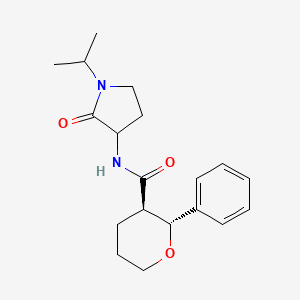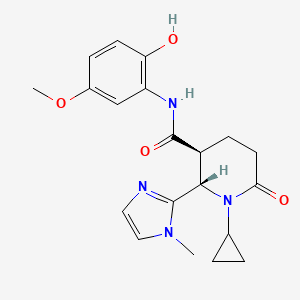![molecular formula C15H22N2O B7338362 N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7338362.png)
N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide, also known as BOC-2-amino-2-methylpropanoic acid, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of the amino acid proline and is commonly used as a building block in the synthesis of peptides and other complex molecules.
作用機序
The mechanism of action of N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide is not well understood. However, it is believed that this compound acts as a modulator of the activity of certain enzymes and receptors in the body. This modulation can lead to changes in the levels of various neurotransmitters and hormones, which can have a significant impact on physiological and biochemical processes.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. These effects include the modulation of neurotransmitter and hormone levels, the inhibition of certain enzymes and receptors, and the stimulation of certain cellular processes. These effects can have a significant impact on a wide range of physiological and biochemical processes, including metabolism, inflammation, and immune function.
実験室実験の利点と制限
One of the major advantages of using N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide in lab experiments is its versatility. This compound can be used as a building block for the synthesis of a wide range of complex molecules, including peptides and other bioactive compounds. Additionally, this compound has been shown to have a wide range of potential applications in scientific research.
However, there are also some limitations to the use of this compound in lab experiments. One of the major limitations is the complexity of the synthesis process. This compound requires several steps to be synthesized, which can be time-consuming and expensive. Additionally, the mechanism of action of this compound is not well understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research involving N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide. One of the most promising areas of research is the development of new peptide-based drugs and therapies. This compound can be used as a building block for the synthesis of complex peptides that have specific biological activities and can be used to target specific disease states.
Another potential area of research is the study of the mechanism of action of this compound. By understanding how this compound modulates the activity of enzymes and receptors in the body, researchers may be able to develop new drugs and therapies that target these same pathways.
Finally, there is also potential for the use of this compound in the development of new diagnostic tools and imaging agents. This compound has been shown to have unique properties that may make it useful in these applications.
合成法
The synthesis of N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide involves several steps, including the protection of the amine group, the addition of the bicyclic ring, and the removal of the protecting group. The most commonly used method for the synthesis of this compound is the Boc-protected proline method, which involves the reaction of Boc-protected proline with cyclopentadiene in the presence of a Lewis acid catalyst.
科学的研究の応用
N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide has a wide range of potential applications in scientific research. One of the most promising areas of research involves the development of new peptide-based drugs and therapies. This compound can be used as a building block for the synthesis of complex peptides that have specific biological activities and can be used to target specific disease states.
特性
IUPAC Name |
N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c16-9-11-3-6-13(7-11)17-15(18)14-8-10-1-4-12(14)5-2-10/h10-14H,1-8H2,(H,17,18)/t10?,11-,12?,13+,14?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZWKCSHANQQAW-KSODFNGISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2C(=O)NC3CCC(C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1C#N)NC(=O)C2CC3CCC2CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-fluoro-2-methylphenyl)-5-[(2R,3R)-2-(2-methylpyrazol-3-yl)oxan-3-yl]-1,3,4-oxadiazole](/img/structure/B7338291.png)
![(3S,4R)-4-(1-methylpyrazol-4-yl)-1-(5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B7338297.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[1-(cyclopropylmethyl)piperidin-4-yl]urea](/img/structure/B7338298.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-(1-pyridazin-3-ylpiperidin-4-yl)urea](/img/structure/B7338312.png)

![(3S)-2-(2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338322.png)

![3-[(4-Methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338327.png)
![3-[(2,2-Difluorocyclohexyl)methylsulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338335.png)
![3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338338.png)
![N-[[(2S,4S)-4-fluoro-1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]methyl]-7-methyl-1-benzofuran-3-carboxamide](/img/structure/B7338348.png)
![[(3aS,6aS)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(1-methylbenzimidazol-5-yl)methanone](/img/structure/B7338366.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(4-methylsulfonylphenyl)methanone](/img/structure/B7338373.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B7338376.png)
